molecular formula C10H14BrNO B8321887 N-ethyl-N-(2-hydroxyethyl)-4-bromoaniline

N-ethyl-N-(2-hydroxyethyl)-4-bromoaniline

Cat. No.: B8321887
M. Wt: 244.13 g/mol
InChI Key: XTWWRGOQMNJAOI-UHFFFAOYSA-N
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Description

N-ethyl-N-(2-hydroxyethyl)-4-bromoaniline is a useful research compound. Its molecular formula is C10H14BrNO and its molecular weight is 244.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

2-(4-bromo-N-ethylanilino)ethanol

InChI

InChI=1S/C10H14BrNO/c1-2-12(7-8-13)10-5-3-9(11)4-6-10/h3-6,13H,2,7-8H2,1H3

InChI Key

XTWWRGOQMNJAOI-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

17.3 g (86.7 mmols) of N-ethyl-4-bromoaniline, 22.7 ml (1.5-fold equivalent weight) of N,N-diisopropylethylamine and 9.64 ml (1.5-fold equivalent weight) of 2-bromoethanol were mixed, and the mixture obtained was heated at 125° C. for 2 hours in an atmosphere of argon. Next, to the reaction solution obtained, 1.5 ml (0.1-fold equivalent weight) of diisopropylethylamine and 0.64 ml (0.1-fold equivalent weight) of 2-bromoethanol were added, and the mixture obtained was heated at 125° C. for 3 hours in an atmosphere of argon. Water was added to the reaction solution obtained, which was then extracted with ethyl acetate. The organic layer obtained was dried with anhydrous magnesium sulfate and then concentrated. The residue thus obtained was purified by silica gel column chromatography developing system (chloroform) to obtain 14.7 g of N-ethyl-N-(2-hydroxyethyl)-4-bromoaniline (yield: 69.5%; a colorless oily liquid).
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